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Introduction
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-

denaturing detergent highly effective for solubilizing membrane proteins while preserving

crucial protein-protein interactions.[1][2] Its unique properties make it an ideal choice for

immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) studies, where maintaining the

native conformation of protein complexes is paramount.[1][3][4] CHAPS combines the features

of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes

without denaturing the target proteins.[1][5] This document provides detailed application notes

and protocols for the optimal use of CHAPS hydrate in immunoprecipitation experiments.

Key Properties of CHAPS for Immunoprecipitation
The efficacy of CHAPS in immunoprecipitation stems from its distinct physicochemical

properties:

Non-Denaturing Nature: CHAPS effectively solubilizes membrane proteins without unfolding

them, which is critical for antibody recognition of native epitopes and for preserving protein-

protein interactions.[1][2]
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Zwitterionic Charge: With both a positive and a negative charge, CHAPS has a net neutral

charge over a wide pH range (2-12), preventing interference with ion-exchange

chromatography and isoelectric focusing.[1][6]

High Critical Micelle Concentration (CMC): CHAPS has a high CMC of 6-10 mM, which

facilitates its removal from the sample by dialysis.[1][2]

Small Micelle Size: It forms small micelles, which are less likely to interfere with downstream

applications compared to detergents that form large aggregates, such as Triton X-100.[1]

Low UV Absorbance: Its minimal absorbance in the ultraviolet spectrum is advantageous for

spectrophotometric protein concentration monitoring.[1]

Data Presentation
Table 1: Quantitative Properties of CHAPS Detergent
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Property Value
Significance in
Immunoprecipitation

Molecular Weight 614.9 g/mol
Used for calculating molar

concentrations.

Detergent Class Zwitterionic

Electrically neutral over a wide

pH range, minimizing

interference with protein

charge.[1][6]

Aggregation Number ~10
The number of detergent

molecules in a single micelle.

Micellar Molecular Weight ~6,150 Da

Small micelles are less likely to

interfere with antibody-antigen

binding.[1]

Critical Micelle Conc. (CMC) 6 - 10 mM

High CMC allows for easy

removal of the detergent

through dialysis.[1][2]

Typical IP Concentration 0.5% - 1.0% (w/v)

Effective for cell lysis while

preserving protein interactions.

[1]

Table 2: Comparison of CHAPS with Other Common IP
Detergents
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Detergent Type
Typical IP
Concentration

Denaturing?
Key
Characteristic
s & Use Cases

CHAPS Zwitterionic 0.5% - 1.0% No

Ideal for Co-IP

and preserving

protein-protein

interactions.[1][2]

More stringent

than non-ionic

detergents,

leading to lower

background.[2]

Triton™ X-100 Non-ionic 0.5% - 1.0% No

A mild, general-

purpose

detergent that

forms large

micelles.[1] Good

for solubilizing

membrane

proteins but may

disrupt weaker

interactions.[1][7]

NP-40 Non-ionic 0.5% - 1.0% No

Similar to Triton

X-100, it is a less

harsh detergent

suitable for many

IP applications

where protein

interactions need

to be maintained.

[1]

RIPA Buffer Mixed 1X Yes Highly stringent,

containing both

ionic (SDS,

deoxycholate)
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and non-ionic

detergents.[1]

Disrupts most

protein-protein

interactions;

used when high

background is a

problem.[1]

SDS Anionic 0.1% - 1.0% Yes

A strong,

denaturing

detergent.[1]

Unsuitable for

Co-IP unless the

interaction is

extremely stable

or cross-linked.

[1]

Experimental Protocols
General Immunoprecipitation Workflow using CHAPS
The following diagram outlines the standard workflow for an immunoprecipitation experiment

utilizing a CHAPS-based lysis buffer.
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Sample Preparation

Lysis & Clarification

Immunoprecipitation

Analysis

1. Cell Culture or
Tissue Sample

2. Cell Lysis
(Ice-cold CHAPS Buffer + Inhibitors)

3. Lysate Clarification
(Centrifugation)

4. Pre-Clearing (Optional)
(Incubate with beads)

5. Immunoprecipitation
(Add primary antibody)

6. Immune Complex Capture
(Add Protein A/G beads)

7. Washing
(Wash beads with cold CHAPS Buffer)

8. Elution
(Elute target protein)

9. Downstream Analysis
(SDS-PAGE, Western Blot, Mass Spec)

Click to download full resolution via product page

General workflow for immunoprecipitation using CHAPS buffer.
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Detailed Protocol for Immunoprecipitation using CHAPS
Lysis Buffer
This protocol is a general guideline for immunoprecipitation from cultured mammalian cells.

Optimization may be required for specific cell types and protein complexes.

Materials:

1X CHAPS Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% CHAPS. Store at 4°C.

[1] (Alternative: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS[2]

[5])

Wash Buffer: Same as 1X CHAPS Lysis Buffer.[1]

Elution Buffer: 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.[1]

Protease and Phosphatase Inhibitor Cocktails

Protein A/G Agarose or Magnetic Beads (50% slurry in PBS)

Ice-cold Phosphate-Buffered Saline (PBS)

Primary Antibody

Procedure:

Cell Lysis a. Grow cells to 80-90% confluency.[8] b. Aspirate the culture medium and wash

the cells twice with ice-cold PBS.[5] c. Completely aspirate the final PBS wash. d.

Immediately before use, add protease and phosphatase inhibitors to the required volume of

ice-cold 1X CHAPS Lysis Buffer.[1] e. Add an appropriate volume of CHAPS Lysis Buffer to

the cell plate (e.g., 500 µL for a 10 cm dish).[8] f. Scrape the cells and transfer the cell

suspension to a pre-chilled microcentrifuge tube.[1] g. Incubate the tube on ice for 10-30

minutes, gently tapping the tube every few minutes to facilitate lysis.[1][5] Do not vortex, as

this can shear protein complexes.[1] h. Centrifuge the lysate at 12,000-14,000 x g for 15

minutes at 4°C to pellet cell debris.[1][2] i. Carefully transfer the supernatant (clarified lysate)

to a new pre-chilled tube. This is the protein extract.[1]
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Immunoprecipitation a. Determine the protein concentration of the lysate (e.g., via Bradford

or BCA assay). b. To 500-1,000 µg of protein extract, add the recommended amount of your

primary antibody (typically 2-10 µg).[1] c. Incubate for 2-4 hours or overnight at 4°C with

gentle rotation.[2] d. Add an appropriate volume of equilibrated Protein A/G beads (e.g., 20-

30 µL of a 50% slurry) to the lysate-antibody mixture.[8] e. Incubate for another 1-2 hours at

4°C with gentle rotation to capture the immune complexes.[2]

Washing a. Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C or by using

a magnetic stand.[1][3] b. Carefully remove and save the supernatant as the "unbound"

fraction for analysis if desired.[1] c. Add 300-500 µL of ice-cold Wash Buffer to the beads.[1]

[8] d. Gently invert the tube to resuspend the beads. e. Repeat the pelleting and

resuspension steps for a total of 3-5 washes.[9]

Elution a. After the final wash, carefully remove all of the wash buffer. b. To elute, add 50 µL

of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.[1] c.

Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCl and incubate for 5 minutes

at room temperature, then neutralize the eluate.[1][2] d. Centrifuge the beads at 14,000 rpm

for 1 minute and collect the supernatant containing the eluted proteins for downstream

analysis.[1]

Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be investigated

using Co-IP with a CHAPS-based protocol to study the interaction between a receptor tyrosine

kinase (RTK), an adaptor protein (e.g., Grb2), and a downstream signaling molecule (e.g.,

Sos1).
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Hypothetical RTK signaling pathway for Co-IP analysis.

Conclusion
CHAPS is a versatile and effective zwitterionic detergent for immunoprecipitation, particularly

for studies involving the preservation of protein-protein interactions. The optimal concentration

of CHAPS for most IP applications is between 0.5% and 1.0% (w/v). By utilizing the protocols

and guidelines presented in these application notes, researchers can enhance the success of
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their immunoprecipitation experiments, leading to cleaner results and more reliable data for

understanding complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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